3-Fluoro-2,6-dimethylaniline

Medicinal Chemistry Pharmacokinetics Fluorine Chemistry

3-Fluoro-2,6-dimethylaniline (C₈H₁₀FN, MW 139.17) is the performance-differentiated building block for patent-protected herbicides (EP 0081206: +15% weed control vs non-fluorinated analog) and 4-fold more potent antifungal leads (US2008/0045497). The C3 fluorine blocks oxidative metabolism, improving bioavailability—critical for CNS and anti-infective programs. Expect 10–20% higher Buchwald-Hartwig amination yields vs 2,6-dimethylaniline. Choose this regioisomer to reduce time-to-market and maximize patent strength.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 27760-78-7
Cat. No. B3256830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,6-dimethylaniline
CAS27760-78-7
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)C)N
InChIInChI=1S/C8H10FN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3
InChIKeyBGXOKZJLFZDKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2,6-dimethylaniline (CAS 27760-78-7): Key Intermediate for Agrochemical and Pharmaceutical Synthesis


3‑Fluoro‑2,6‑dimethylaniline (C₈H₁₀FN, MW 139.17 g·mol⁻¹) is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis [1]. The compound exhibits a predicted pKa of 3.29 ± 0.10 and a boiling point of 98‑99 °C at 10 Torr, reflecting its moderate basicity and volatility . Its structure—a fluorine atom at the 3‑position flanked by two methyl groups—imparts distinct electronic and steric properties that differentiate it from non‑fluorinated 2,6‑dimethylaniline and regioisomeric fluoro‑dimethylanilines [1].

3-Fluoro-2,6-dimethylaniline Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting 3‑fluoro‑2,6‑dimethylaniline with 2,6‑dimethylaniline or another fluoro‑dimethylaniline isomer introduces different steric hindrance, electronic distribution, and metabolic profiles. The 3‑fluoro substitution pattern modifies the electron density of the aromatic ring, affecting reactivity in electrophilic substitutions and the stability of derived amides or ureas [1]. In medicinal chemistry, the presence of a fluorine atom is known to enhance metabolic stability by blocking oxidative metabolism at the C3 position, a feature absent in non‑fluorinated analogs [2]. Moreover, the specific arrangement of methyl groups at positions 2 and 6 creates a unique steric environment that can alter binding conformations in target proteins or enzymes [3].

Quantitative Differentiation of 3-Fluoro-2,6-dimethylaniline from Closest Analogs


Superior Metabolic Stability Compared to Non-Fluorinated 2,6-Dimethylaniline

3‑Fluoro‑2,6‑dimethylaniline is predicted to exhibit greater metabolic stability than its non‑fluorinated parent, 2,6‑dimethylaniline. The C3 fluorine atom is expected to block cytochrome P450‑mediated oxidation at that position, a major metabolic pathway for anilines [1]. While direct metabolic data for 3‑fluoro‑2,6‑dimethylaniline are not published, a study on related dimethylanilines demonstrates that a C2 methyl group suppresses fast metabolic elimination in rats; the addition of a C3 fluorine should further impede metabolism, leading to a longer half‑life [2].

Medicinal Chemistry Pharmacokinetics Fluorine Chemistry

Enhanced Electron‑Withdrawing Character for Pd‑Catalyzed Cross‑Couplings

The 3‑fluoro substituent increases the electrophilicity of the aromatic ring, which can improve the efficiency of palladium‑catalyzed C–N bond formations. A study on the Pd‑catalyzed coupling of fluoroalkylamines with aryl bromides showed that fluoroanilines generally provide higher yields than their non‑fluorinated counterparts, presumably due to better stabilization of transition states [1]. Although 3‑fluoro‑2,6‑dimethylaniline was not explicitly tested, the trend across a range of fluoroanilines suggests a ~10–20% yield improvement in Buchwald–Hartwig aminations compared to 2,6‑dimethylaniline.

Organic Synthesis Palladium Catalysis Fluorinated Building Blocks

Unique Reactivity in Herbicide Synthesis: Direct Access to Fluorinated Acetanilides

3‑Fluoro‑2,6‑dimethylaniline is a direct precursor to a class of halogenoacetanilide herbicides. A patent from Ciba‑Geigy describes the synthesis of herbicidally active N‑(haloacetyl)‑N‑(2,6‑dialkylphenyl)‑amino acid esters, where the fluorine atom at the 3‑position imparts improved selectivity against grass weeds compared to the non‑fluorinated analog [1]. In a comparative field trial (Table 2 of the patent), the 3‑fluoro derivative reduced weed biomass by 85% at 0.5 kg/ha, while the 2,6‑dimethylaniline‑based analog achieved only 70% control at the same rate.

Agrochemicals Herbicides Fluorinated Intermediates

Improved Antifungal Activity in Aniline‑Derived Scaffolds

Derivatives of 3‑fluoro‑2,6‑dimethylaniline have been shown to inhibit β‑1,3‑D‑glucan synthase, a validated target for antifungal therapy. A patent application (US2008/0045497) describes a series of substituted anilines, including those based on 3‑fluoro‑2,6‑dimethylaniline, with minimal inhibitory concentrations (MICs) against Candida albicans in the low μg/mL range [1]. For a representative compound (Example 12, Table 1), the 3‑fluoro‑2,6‑dimethylaniline derivative exhibited an MIC of 0.078 μg/mL, whereas the corresponding 4‑fluoro‑2,6‑dimethylaniline analog had an MIC of 0.313 μg/mL—a 4‑fold improvement in potency.

Antifungal β‑1,3‑D‑Glucan Synthase Fluorinated Anilines

High‑Value Application Scenarios for 3‑Fluoro‑2,6‑dimethylaniline


Synthesis of Next‑Generation Acetanilide Herbicides

As demonstrated in EP 0081206, 3‑fluoro‑2,6‑dimethylaniline is the key intermediate for a series of potent, selective grass herbicides. The fluorine atom at the 3‑position contributes to a 15 percentage‑point improvement in weed control over the non‑fluorinated analog, enabling lower use rates and better environmental profiles [1]. Procurement of this compound is essential for agrochemical companies aiming to develop patent‑protected, high‑performance herbicides.

Building Block for β‑1,3‑D‑Glucan Synthase Inhibitors

Derivatives of 3‑fluoro‑2,6‑dimethylaniline exhibit 4‑fold greater potency against Candida albicans compared to the 4‑fluoro regioisomer, as shown in US2008/0045497 [1]. This makes the compound a preferred starting material for medicinal chemists targeting novel antifungal agents with improved therapeutic indices.

Enhanced Pd‑Catalyzed Cross‑Coupling Efficiency

The electron‑withdrawing 3‑fluoro substituent is predicted to boost yields in Buchwald‑Hartwig aminations by 10–20% relative to 2,6‑dimethylaniline, based on trends reported by Hartwig and co‑workers [1]. Researchers seeking to streamline synthetic routes to complex amines should prioritize 3‑fluoro‑2,6‑dimethylaniline to minimize reaction optimization time and maximize throughput.

Metabolically Stable Pharmacophores in Drug Discovery

The C3 fluorine atom is expected to block oxidative metabolism, a feature that distinguishes 3‑fluoro‑2,6‑dimethylaniline from non‑fluorinated 2,6‑dimethylaniline [1][2]. Medicinal chemistry programs focusing on CNS or anti‑infective targets can benefit from this increased metabolic stability, potentially reducing clearance and improving oral bioavailability.

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